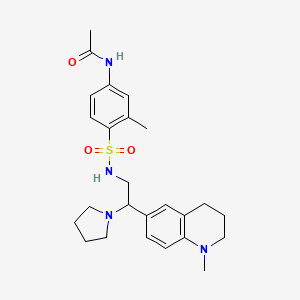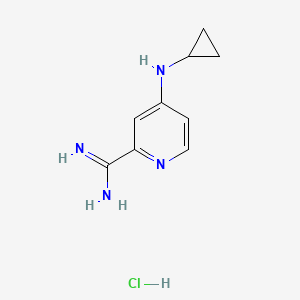
N~3~-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MNI-1 and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
MNI-1 exerts its effects by inhibiting the activity of CK2. This protein kinase is involved in a range of cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, MNI-1 can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
MNI-1 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, MNI-1 has been shown to inhibit the activity of other protein kinases, including Akt and PIM1. Additionally, MNI-1 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of MNI-1 is its specificity for CK2. This allows researchers to selectively inhibit the activity of this protein kinase without affecting other cellular processes. Additionally, MNI-1 has been shown to have low toxicity in animal studies. However, one limitation of MNI-1 is its relatively low potency, which may limit its effectiveness in some experimental settings.
Future Directions
There are several potential future directions for research involving MNI-1. One area of interest is the development of more potent analogs of MNI-1 that can be used in experimental settings. Additionally, further studies are needed to fully elucidate the mechanism of action of MNI-1 and its effects on other cellular processes. Finally, there is potential for the development of MNI-1 as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
MNI-1 can be synthesized using a multistep process involving the reaction of 2-aminothiophenol with methyl 2-bromoacetate to form 6-methoxy-1,3-benzothiazole-2-carboxylic acid methyl ester. This intermediate is then reacted with hydroxylamine hydrochloride and acetic anhydride to form N-hydroxy-6-methoxy-1,3-benzothiazol-2-ylacetamide. Finally, this compound is reacted with isoxazole-5-carboxylic acid to form MNI-1.
Scientific Research Applications
MNI-1 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNI-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, MNI-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(16-19-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCKBIBONDAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide](/img/structure/B2898898.png)


![2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2898901.png)
![3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2898902.png)

![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)


![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)


![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)
